![molecular formula C5H4IN3O2 B1372445 3-Amino-6-iodopyrazine-2-carboxylic acid CAS No. 875781-48-9](/img/structure/B1372445.png)
3-Amino-6-iodopyrazine-2-carboxylic acid
Overview
Description
3-Amino-6-iodopyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H4IN3O2 . It has a molecular weight of 265.01 and is a yellow solid . The compound is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of 3-Amino-6-iodopyrazine-2-carboxylic acid and its derivatives involves various substituents on the carboxamidic moiety . The process includes the aminolysis of the obtained ester by corresponding benzylamine using microwave irradiation .Molecular Structure Analysis
The InChI code for 3-Amino-6-iodopyrazine-2-carboxylic acid is 1S/C5H4IN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) and the InChI key is MMXRLDGHYRHOGZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Amino-6-iodopyrazine-2-carboxylic acid has a density of 2.35g/cm3 . It has a boiling point of 455.682ºC at 760 mmHg . The compound’s exact mass is 264.93500 and its LogP is 0.94280 .Scientific Research Applications
Homogeneous Catalytic Aminocarbonylation
Research by Takács et al. (2007) explored the use of 3-iodopyrazine in palladium-catalysed aminocarbonylation, producing N-substituted nicotinamides and 3-pyridyl-glyoxylamides, potentially important for biological applications (Takács, Jakab, Petz, & Kollár, 2007).
Structural Analysis
Dobson and Gerkin (1996) studied 3-Aminopyrazine-2-carboxylic acid, focusing on its intra- and intermolecular hydrogen bonds, contributing to the understanding of its structural properties (Dobson & Gerkin, 1996).
Photochemistry and Molecular Structure
Pagacz-Kostrzewa et al. (2021) investigated the UV-induced photochemistry and molecular structure of 3-aminopyrazine-2-carboxylic acid, revealing insights into its photoisomerizations and pyrazine ring cleavage (Pagacz-Kostrzewa, Mucha, Gul, & Wierzejewska, 2021).
Synthesis Techniques
Buckland (1980) described a three-step synthesis process for 3-aminopyrazine-2-carboxylic acid, highlighting its chemical synthesis potential (Buckland, 1980).
Hapten Synthesis and Antibody Development
Goodrow, Harrison, and Hammock (1990) synthesized carboxylic acid derivatives of atrazine and simazine, demonstrating potential applications in immunoassays (Goodrow, Harrison, & Hammock, 1990).
Electrocatalytic Carboxylation
Feng et al. (2010) researched the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, opening doors for innovative chemical processes (Feng, Huang, Liu, & Wang, 2010).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including 3-aminopyrazine-2-carboxylic acid, to explore their antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Rare-Earth Organic Frameworks
Deng et al. (2010) synthesized rare-earth organic frameworks with 3-aminopyrazine-2-carboxylic acid, contributing to the field of material science (Deng, Kang, Huo, Zhao, & Gao, 2010).
properties
IUPAC Name |
3-amino-6-iodopyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXRLDGHYRHOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676499 | |
Record name | 3-Amino-6-iodopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
875781-48-9 | |
Record name | 3-Amino-6-iodopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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